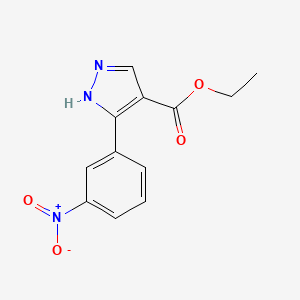
3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester; 95%
Descripción general
Descripción
3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester (3M4MPBE) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 296.38 g/mol. 3M4MPBE has a wide range of applications due to its unique chemical structure and properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate in enzymatic reactions. It is also used as a stabilizer in pharmaceutical preparations and as a drug delivery system in gene therapy.
Mecanismo De Acción
Target of Action
The primary target of 3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester is currently unknown. A structurally similar compound, known as casopitant, is a selective neurokinin-1 receptor antagonist .
Mode of Action
If it shares similarities with casopitant, it may work by blocking the action of substance p, a neuropeptide involved in the transmission of pain and nausea signals .
Biochemical Pathways
If it acts similarly to Casopitant, it may influence pathways related to pain and nausea transmission .
Result of Action
If it acts similarly to Casopitant, it may help alleviate symptoms of nausea and vomiting .
Safety and Hazards
Direcciones Futuras
The future directions for “3-Methoxy-4-(3-morpholin-4-yl-propoxy)-benzoic acid ethyl ester” would likely involve further exploration of its potential uses in the synthesis of pharmaceuticals or other complex organic molecules. This could include optimization of synthesis methods, investigation of reaction mechanisms, and evaluation of its properties and safety .
Propiedades
IUPAC Name |
ethyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-3-22-17(19)14-5-6-15(16(13-14)20-2)23-10-4-7-18-8-11-21-12-9-18/h5-6,13H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTAHBYEUWIXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)









